N-cyclohexyl-2-(naphthalen-2-ylcarbonyl)hydrazinecarboxamide
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Overview
Description
N-cyclohexyl-2-(naphthalen-2-ylcarbonyl)hydrazinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl group, a naphthalene ring, and a hydrazinecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(naphthalen-2-ylcarbonyl)hydrazinecarboxamide typically involves the reaction of cyclohexylamine with 2-naphthoyl chloride to form an intermediate, which is then reacted with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(naphthalen-2-ylcarbonyl)hydrazinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce cyclohexyl-2-(naphthalen-2-ylcarbonyl)hydrazine .
Scientific Research Applications
N-cyclohexyl-2-(naphthalen-2-ylcarbonyl)hydrazinecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential antifungal and antibacterial properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(naphthalen-2-ylcarbonyl)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. For example, it has been shown to interact with serum albumins, leading to changes in protein conformation and function . The binding involves hydrogen bonding and van der Waals forces, which stabilize the protein-ligand complex .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-(2-furoyl)hydrazinecarboxamide: This compound has a similar structure but with a furoyl group instead of a naphthoyl group.
N-cyclohexyl-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide: This compound includes a hydroxyl group on the naphthalene ring.
Uniqueness
N-cyclohexyl-2-(naphthalen-2-ylcarbonyl)hydrazinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-cyclohexyl-3-(naphthalene-2-carbonylamino)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-17(15-11-10-13-6-4-5-7-14(13)12-15)20-21-18(23)19-16-8-2-1-3-9-16/h4-7,10-12,16H,1-3,8-9H2,(H,20,22)(H2,19,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUURXGCTMFAKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NNC(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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